2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Preparation Methods
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like TFA, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and deprotected amines.
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar compounds to 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid include:
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: This compound features a phenyl ring instead of a thiazole ring, offering different reactivity and biological properties.
2-((tert-Butoxycarbonyl)amino)ethoxy)ethanol: This compound has an ethoxyethanol moiety, providing different solubility and reactivity characteristics.
The uniqueness of this compound lies in its thiazole ring, which imparts specific electronic and steric properties, making it valuable in the synthesis of biologically active molecules and specialty chemicals.
Properties
IUPAC Name |
2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZJICOTZELBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.